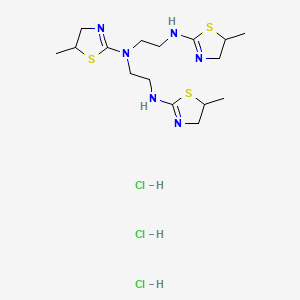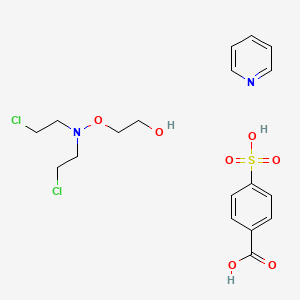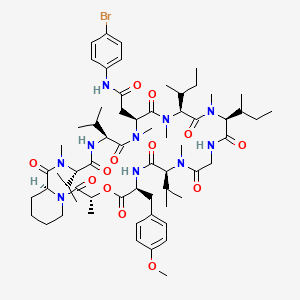
L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))- is a complex organic compound with a unique structure. It is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound’s structure includes multiple amino acid residues and a lactone ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization to form the lactone ring. Common reagents used in these reactions include protecting agents like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and cyclization to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
The compound has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The lactone ring and peptide bonds play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Acetyl-L-Tyrosine: A derivative with improved stability and solubility.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
The compound’s unique structure, incorporating multiple amino acid residues and a lactone ring, distinguishes it from other similar compounds. This complexity allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
129816-93-9 |
|---|---|
Formule moléculaire |
C63H95BrN10O13 |
Poids moléculaire |
1280.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetamide |
InChI |
InChI=1S/C63H95BrN10O13/c1-18-38(9)53-55(77)65-34-49(76)70(13)51(36(5)6)56(78)67-45(32-41-23-29-44(86-17)30-24-41)63(85)87-40(11)58(80)74-31-21-20-22-46(74)59(81)71(14)52(37(7)8)57(79)68-50(35(3)4)61(83)69(12)47(33-48(75)66-43-27-25-42(64)26-28-43)60(82)73(16)54(39(10)19-2)62(84)72(53)15/h23-30,35-40,45-47,50-54H,18-22,31-34H2,1-17H3,(H,65,77)(H,66,75)(H,67,78)(H,68,79)/t38?,39?,40-,45+,46+,47+,50+,51+,52+,53+,54+/m1/s1 |
Clé InChI |
FBZRAZXMRYNIBO-XKLSZAFKSA-N |
SMILES isomérique |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)NC3=CC=C(C=C3)Br)C)C(C)C)C(C)C)C)C)CC4=CC=C(C=C4)OC)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)NC3=CC=C(C=C3)Br)C)C(C)C)C(C)C)C)C)CC4=CC=C(C=C4)OC)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



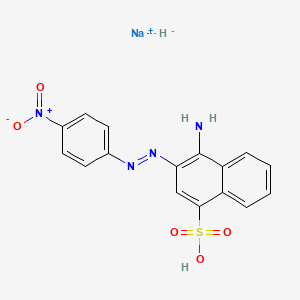
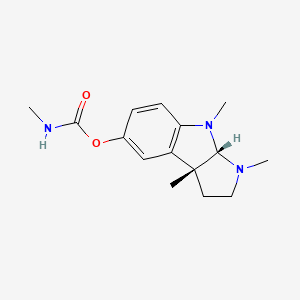
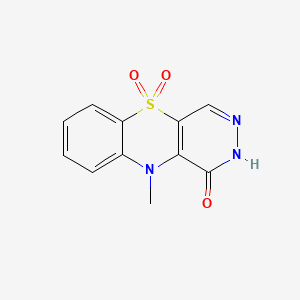
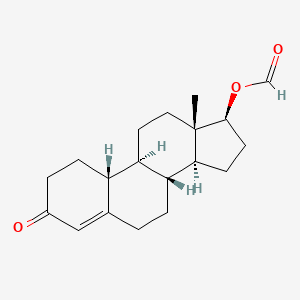


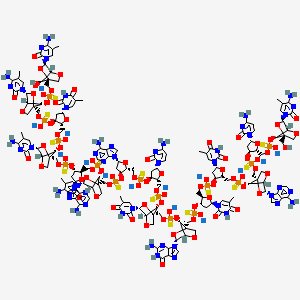
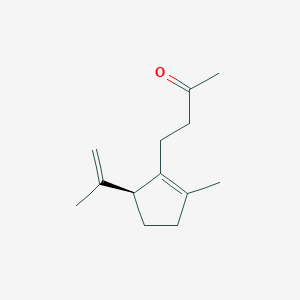
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
